molecular formula C19H14O6 B2809203 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 859660-85-8

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2809203
CAS No.: 859660-85-8
M. Wt: 338.315
InChI Key: NIYQTDYBNNFHIP-IUXPMGMMSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety . This moiety is common in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d][1,3]dioxole moieties are often synthesized using well-known reactions such as Pd-catalyzed arylation .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A New Synthesis of Benzodioxine and Oxazine Derivatives

    A study detailed a novel synthesis method for benzodioxine and oxazine derivatives, demonstrating the utility of palladium-catalyzed oxidative aminocarbonylation-cyclization. This reaction pathway illustrates the versatility of similar compounds in synthesizing complex heterocyclic structures, potentially applicable to the compound (Gabriele et al., 2006).

  • Regioselective Oxidative Coupling for Synthesizing Dihydrobenzofurans

    Another research demonstrated a regioselective oxidative coupling method to synthesize resveratrol and ε-viniferin dehydrodimers, highlighting techniques that could be applied to similar compounds for creating biologically active derivatives (Sako et al., 2004).

  • Crystal Structure Analysis

    The crystal structure of azilsartan methyl ester ethyl acetate hemisolvate was determined, providing detailed insight into the molecular configuration of complex organic compounds. Such structural analyses are crucial for understanding the chemical behavior and potential applications of similar compounds (Li et al., 2015).

Potential Applications in Medicinal Chemistry

  • Synthesis of Functionalized Dihydroimidazoisoquinolines: Research into the synthesis of novel dihydroimidazoisoquinolines and their characterization suggests the potential of similar compounds in drug development and pharmaceutical applications. This research highlights the diversity of chemical reactions possible with similar complex organic molecules (Arab-Salmanabadi et al., 2015).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given the prevalence of the benzo[d][1,3]dioxole moiety in many natural products and pharmaceuticals , this compound could have interesting biological activities worth exploring.

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-10-14(24-11(2)20)6-4-13-18(21)17(25-19(10)13)8-12-3-5-15-16(7-12)23-9-22-15/h3-8H,9H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYQTDYBNNFHIP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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